REACTION_SMILES
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[Al+3:20].[CH3:1][O:2][c:3]1[c:4]([C:15](=[O:16])[O:17][CH3:18])[cH:5][c:6]([O:13][CH3:14])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12.[Cl-:25].[H-:19].[H-:22].[H-:23].[H-:24].[Li+:21].[NH4+:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[CH3:1][O:2][c:3]1[c:4]([CH2:15][OH:16])[cH:5][c:6]([O:13][CH3:14])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(OC)c2ccccc2c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
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|
Type
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product
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Smiles
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COc1cc(CO)c(OC)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |